[2-Benzoyl-5-(trifluoromethyl)-3-pyridinyl](phenyl)methanone
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Overview
Description
2-Benzoyl-5-(trifluoromethyl)-3-pyridinylmethanone is a complex organic compound characterized by the presence of a trifluoromethyl group and a pyridinyl ring.
Mechanism of Action
Target of Action
Similar compounds have been found to target key functional proteins in bacterial cell division .
Mode of Action
It’s worth noting that similar compounds have shown antimicrobial activity . They interact with their targets, leading to changes that inhibit the growth of bacteria .
Biochemical Pathways
This pathway is involved in the anaerobic metabolism of aromatic compounds .
Result of Action
Similar compounds have shown potent antimicrobial activity, suggesting that they may inhibit bacterial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoroacetic anhydride and triphenyl phosphine, under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high standards of quality and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-5-(trifluoromethyl)-3-pyridinylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, triphenyl phosphine, potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and sodium borohydride. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
2-Benzoyl-5-(trifluoromethyl)-3-pyridinylmethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated pyridinyl derivatives and benzoyl-substituted compounds. Examples include:
- 2-Benzoyl-5-(trifluoromethyl)-3-pyridinylmethanone
- 2-Benzoyl-5-(trifluoromethyl)-3-pyridinylmethanol
- 2-Benzoyl-5-(trifluoromethyl)-3-pyridinylmethane
Uniqueness
The uniqueness of 2-Benzoyl-5-(trifluoromethyl)-3-pyridinylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its reactivity and stability, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[2-benzoyl-5-(trifluoromethyl)pyridin-3-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3NO2/c21-20(22,23)15-11-16(18(25)13-7-3-1-4-8-13)17(24-12-15)19(26)14-9-5-2-6-10-14/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPGWIWGADDEFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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